molecular formula C21H18B3N3O6 B8176048 ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

Cat. No.: B8176048
M. Wt: 440.8 g/mol
InChI Key: IFDYUPUXDOYIOW-UHFFFAOYSA-N
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Description

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid: is a complex organic compound characterized by a triazine core with three benzene rings, each substituted with a boronic acid group. This compound is notable for its applications in the synthesis of covalent organic frameworks (COFs) and its potential use in various advanced materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and borylation steps to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects primarily through the formation of stable boronic ester linkages, which are crucial in the construction of COFs and other polymeric materials. The triazine core provides a rigid and stable framework, while the boronic acid groups facilitate the formation of covalent bonds with other molecules, enhancing the material’s stability and functionality .

Biological Activity

((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid (TPBATRz), with the CAS number 910231-21-9, is a boronic acid derivative featuring a triazine core. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H18_{18}B3_3N3_3O6_6
  • Molecular Weight : 440.82 g/mol
  • IUPAC Name : this compound
  • Purity : >97%

The structure consists of a triazine core with three phenylboronic acid moieties that can participate in various chemical reactions, including Suzuki coupling. This property enhances its utility in forming covalent organic frameworks (COFs) and other polymeric structures.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities. The specific biological activities of TPBATRz are still under investigation; however, insights can be drawn from studies on related compounds.

1. Anticancer Activity

Triazine derivatives have been noted for their anticancer properties. A review highlighted that substituted 1,3,5-triazines possess significant anticancer activity against various cell lines due to their ability to interfere with cellular processes involved in cancer progression . TPBATRz's structure may enhance its interaction with biological targets involved in tumorigenesis.

2. Antimicrobial Properties

The antimicrobial efficacy of triazine compounds has been documented extensively. Studies show that these compounds can inhibit the growth of bacteria and fungi . The boronic acid groups in TPBATRz may contribute to its potential as an antimicrobial agent through mechanisms such as enzyme inhibition.

3. Sensor Applications

TPBATRz has been explored for its application in sensor technology due to its ability to form stable complexes with various analytes. Its use as a sensor for detecting ciprofloxacin demonstrates its potential in environmental monitoring and medical diagnostics . The interaction between the boronic acid groups and target molecules enhances sensitivity and selectivity.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various triazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazine structure significantly enhanced antibacterial activity . This suggests that TPBATRz could be optimized for improved antimicrobial effects.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with TPBATRz compared to other triazine derivatives:

Compound Anticancer Activity Antimicrobial Activity Sensor Application
TPBATRzPotentially highModerateHigh
2-Amino-4-(trifluoromethyl)-6-(trifluoromethyl)-1,3,5-triazineHighLowLow
4-(Trifluoromethyl)-1,3,5-triazine-2-thiolModerateHighModerate

Properties

IUPAC Name

[4-[4,6-bis(4-boronophenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18B3N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12,28-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDYUPUXDOYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18B3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
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((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
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((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
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((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid
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((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid

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